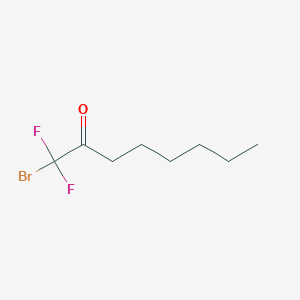
1-Bromo-1,1-difluoro-octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,1-difluoro-octan-2-one is an organofluorine compound with the molecular formula C8H13BrF2O. This compound is characterized by the presence of bromine and fluorine atoms attached to an octanone backbone. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-1,1-difluoro-octan-2-one can be synthesized through several methods. One common approach involves the bromination of 1,1-difluoro-octan-2-one using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1,1-difluoro-octan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The compound can be reduced to form 1,1-difluoro-octan-2-ol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted octanones.
Reduction: Formation of 1,1-difluoro-octan-2-ol.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,1-difluoro-octan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-1,1-difluoro-octan-2-one involves its interaction with nucleophiles and electrophiles. The presence of bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-1,1-difluorohexane
- 1-Bromo-1,1-difluoro-1-phenylethane
- 1-Bromo-2,2-difluorohexane
Comparison
1-Bromo-1,1-difluoro-octan-2-one is unique due to its specific structure, which includes an octanone backbone with bromine and fluorine substituents. This structure imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the octanone group allows for specific interactions with nucleophiles and electrophiles, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H13BrF2O |
|---|---|
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
1-bromo-1,1-difluorooctan-2-one |
InChI |
InChI=1S/C8H13BrF2O/c1-2-3-4-5-6-7(12)8(9,10)11/h2-6H2,1H3 |
InChI-Schlüssel |
BOTVGYDPRVBKIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


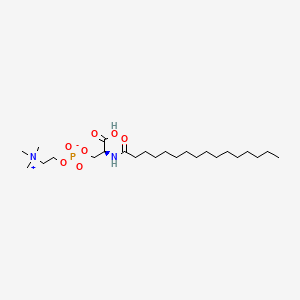
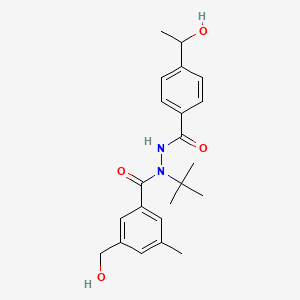
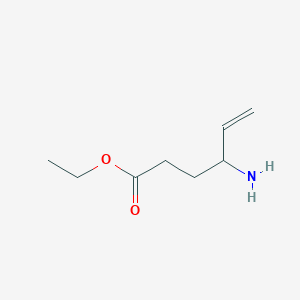
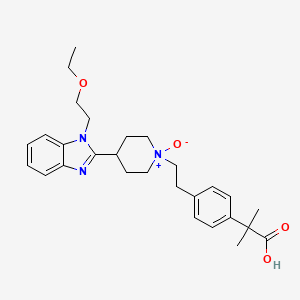
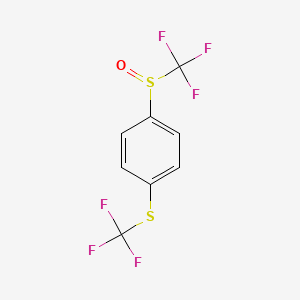
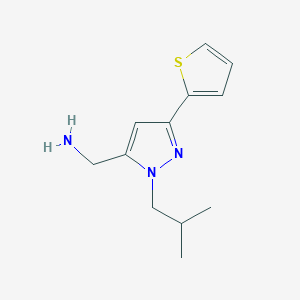
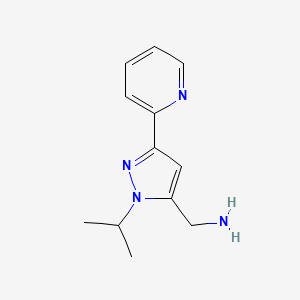
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)
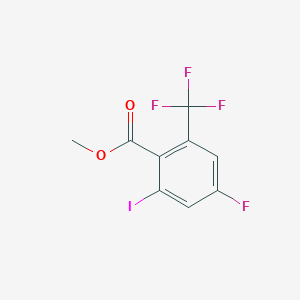
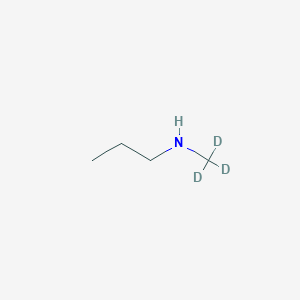
![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
![2-[3-(5-Methylfuran-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291782.png)
![(S)-tert-Butyl 1-(chloromethyl)-5-((4-methylpiperazine-1-carbonyl)oxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B15291788.png)
![Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)
